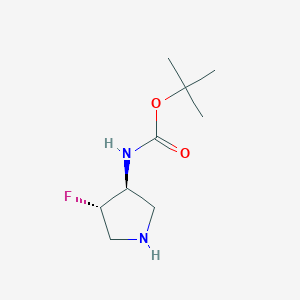

trans-(3-Boc-amino)-4-fluoropyrrolidine

Description

trans-(3-Boc-amino)-4-fluoropyrrolidine (CAS: 186201-09-2) is a fluorinated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and a fluorine atom at the 4-position in the trans configuration . This compound is a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as dipeptidyl peptidase IV (DPP-IV) inhibitors . Fluorinated pyrrolidines are valued for their enhanced metabolic stability, conformational rigidity, and ability to modulate electronic properties, making them key scaffolds in drug discovery .

The synthesis of 4-fluoropyrrolidine derivatives has evolved significantly. Traditional methods required multiple steps starting from N-protected 4-hydroxyproline, but recent advances employ stereospecific fluorination using reagents like Fluolead™, enabling efficient two-step syntheses with high yields .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSDDSIFAGBZLT-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101177914 | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101177914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213388-72-8 | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213388-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101177914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of trans-(3-Boc-amino)-4-fluoropyrrolidine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods:

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted carbon.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups present.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyrrolidines can be formed.

Deprotected Amines: Removal of the Boc group yields the free amine.

Oxidation and Reduction Products: These reactions can lead to the formation of alcohols, ketones, or other functionalized derivatives.

Scientific Research Applications

Chemistry:

Building Block: trans-(3-Boc-amino)-4-fluoropyrrolidine serves as a valuable building block in the synthesis of more complex molecules.

Protecting Group Strategies: The Boc group is widely used in peptide synthesis and other organic transformations.

Biology and Medicine:

Drug Development: The compound can be used in the development of pharmaceuticals, particularly those targeting the central nervous system.

Bioconjugation: It can be employed in the synthesis of bioconjugates for targeted drug delivery.

Industry:

Material Science: The compound can be used in the synthesis of novel materials with specific properties.

Catalysis: It may serve as a ligand or catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of trans-(3-Boc-amino)-4-fluoropyrrolidine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can then participate in further chemical reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Structural Analogues: Cis vs. Trans Isomerism

The cis isomer of 3-Boc-amino-4-fluoropyrrolidine (CAS: 169750-42-9) differs in stereochemistry, with the Boc group and fluorine on the same face of the pyrrolidine ring . This structural distinction impacts:

- Reactivity : The cis isomer may exhibit steric hindrance in coupling reactions due to proximity of substituents.

- Biological activity : Stereochemistry often dictates target affinity; for example, trans isomers are preferred in DPP-IV inhibitors due to optimal spatial alignment .

Substituted Pyrrolidine Derivatives

Aryl-Substituted Pyrrolidines

Derivatives like trans-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1330750-50-9) replace the fluorine atom with a 4-fluorophenyl group . Key differences include:

- Lipophilicity : Aryl groups increase logP, enhancing membrane permeability.

- Target interactions : The aromatic ring enables π-π stacking in enzyme pockets, improving binding affinity .

Electron-Withdrawing Group Modifications

Compounds such as Boc-(±)-trans-4-(3-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid (CAS: 959577-50-5) feature trifluoromethyl or nitro groups :

- Electronic effects : Electron-withdrawing groups reduce electron density, altering reactivity in nucleophilic substitutions.

- Metabolic stability : CF₃ groups resist oxidative degradation, extending half-life .

Functional Group Variations

trans-3-(4-Fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine (CAS: 1951440-06-4) introduces a phenoxy and hydroxyl group :

- Hydrogen bonding : The hydroxyl group enhances solubility and forms hydrogen bonds in active sites.

- Synthetic utility: Phenoxy groups are leveraged in cross-coupling reactions for complex heterocycles .

Physical and Commercial Properties

| Compound | Molecular Weight | Purity | Price (1g) | Storage |

|---|---|---|---|---|

| This compound | 220.23 | 95% | $195,000 | Room temp |

| cis-(3-Boc-amino)-4-fluoropyrrolidine | 220.23 | 98% | $208,000 | -20°C |

Biological Activity

Trans-(3-Boc-amino)-4-fluoropyrrolidine is a significant compound in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

This compound consists of a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom in the 3-position and a fluorine atom at the 4-position. Its molecular formula is C₉H₁₄FN₂O₂, and it has a molecular weight of approximately 204.24 g/mol. The presence of the fluorine atom introduces bioisosteric properties that can enhance drug-like characteristics, such as metabolic stability and altered binding interactions with target biomolecules.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Fluorination Reactions : Utilizing reagents like Selectfluor™ to introduce fluorine at specific positions.

- Protecting Group Strategies : Employing Boc as a temporary protecting group for amines during multi-step syntheses, allowing selective modifications of other functional groups.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its interactions with various biological targets:

- Binding Affinity Studies : Research indicates that modifications to the pyrrolidine structure significantly affect its binding affinity towards specific proteins or enzymes. For example, studies have shown that fluorinated compounds often exhibit enhanced interactions with enzyme active sites compared to their non-fluorinated counterparts .

- Dopaminergic Activity : Compounds similar to this compound have been linked to dopaminergic activities, which are crucial for developing treatments for neurological disorders. The incorporation of fluorine atoms into amino acids can alter their conformational properties and biological functions, making them valuable in drug design .

Case Studies

Several case studies highlight the biological implications and applications of this compound:

- Fluorinated Amino Acids : A study demonstrated that introducing fluorinated amino acids into peptides can modify their biological properties, leading to enhanced therapeutic effects in various models .

- Drug Development : The compound has been explored as a precursor for synthesizing more complex molecules with potential applications in treating diseases such as cancer and neurodegenerative disorders. Its unique structural features allow it to serve as a building block in drug development pipelines .

Comparative Analysis

The following table compares this compound with structurally similar compounds based on their features and potential applications:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| Cis-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | Similar pyrrolidine structure but cis configuration | 1.00 |

| tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate | Contains two fluorine atoms at different positions | 0.93 |

| (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate | A piperidine derivative with similar functionalities | 0.93 |

| tert-butyl (cis-4-fluoropyrrolidin-3-yl)carbamate | Another carbamate derivative with cis configuration | 0.91 |

This compound stands out due to its trans configuration and specific functional groups that influence its reactivity and biological properties differently compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.